molecular formula C10H7FN2O2 B2372104 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid CAS No. 956723-00-5

2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid

Cat. No. B2372104
CAS RN: 956723-00-5
M. Wt: 206.176
InChI Key: BHCDKIFOFUMDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” is a chemical compound with the linear formula C10H7O2N2F1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” can be represented by the SMILES string FC1=CC=C(C2=NNC=C2)C=C1C(O)=O . This indicates that the molecule consists of a fluoro-substituted benzene ring attached to a pyrazol ring and a carboxylic acid group .


Physical And Chemical Properties Analysis

“2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” is a solid compound . Its InChI key is BHCDKIFOFUMDBN-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Synthesis

“2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” is a unique chemical compound with the linear formula C10H7O2N2F1 . It is often used in the synthesis of other complex compounds. Its structure can be verified using elemental microanalysis, FTIR, and 1H NMR techniques .

Antileishmanial Applications

Pyrazole-bearing compounds, such as “2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid”, are known for their potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity .

Antimalarial Applications

The same hydrazine-coupled pyrazole derivatives also showed promising antimalarial activities . Compounds 14 and 15 elicited significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . For example, compound 13 was found to have better antileishmanial activity through molecular docking study conducted on Lm-PTR1 .

Synthesis of Novel Pyrazole Derivatives

“2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” can be used in the synthesis of novel pyrazole derivatives . These derivatives have been reported as potent antimicrobial agents .

Antiviral Applications

Indole derivatives, which can be synthesized from “2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid”, have shown considerable antiviral activity . For example, 7-Ethoxy-1-methyl-4, 9-dihydro-3H-pyrido[3, 4-b]indole derivatives were reported as anti-Herpes Simplex virus-1 (HSV-1) compounds .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” are not mentioned in the available resources, it’s worth noting that heterocyclic compounds like this are often used in the development of new drugs . Therefore, future research could potentially explore its therapeutic potential.

properties

IUPAC Name

2-fluoro-5-(1H-pyrazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-2-1-6(5-7(8)10(14)15)9-3-4-12-13-9/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCDKIFOFUMDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid

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